N-(4-acetylphenyl)-2-chloro-5-iodobenzamide
Description
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is a halogenated benzamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and halogen substituents (chlorine at position 2, iodine at position 5) on the benzoyl ring. This compound is synthesized via condensation reactions involving intermediates such as N-(4-acetylphenyl)-2-chloroacetamide and functionalized thiocarbamoyl or arylazo-mercapto compounds under basic conditions .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(17)4-7-14(13)16/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZTXRMTXTXOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide typically involves multiple steps. One common method starts with the reaction of p-aminoacetophenone with chlorodiphenylphosphine to yield the intermediate (p-CH3CO)C6H4N(PPh2)2 . This intermediate can then be further reacted with iodine and chlorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
The table below compares N-(4-acetylphenyl)-2-chloro-5-iodobenzamide with analogous compounds based on substituent patterns and synthetic routes:
Key Structural and Functional Differences
Halogen Substituents: The 5-iodo substituent in the target compound offers greater steric bulk and polarizability compared to smaller halogens (e.g., chlorine in ’s thiophene derivative). This may enhance binding affinity in biological targets but reduce solubility .
Amide vs.
Heterocyclic Modifications :
- Benzoxazolyl-containing analogs () introduce rigid aromatic systems, which may enhance π-π stacking interactions in material science applications .
Thiophene vs.
Stability and Reactivity
- Photostability: highlights UV-Vis studies of chalcone derivatives in DMEM medium, showing stability over 24 hours. Similar data for the target compound is lacking, but the iodine substituent may reduce photodegradation compared to nitro or cyano groups .
- Synthetic Flexibility : The acetylphenyl group in the target compound allows for further functionalization (e.g., chalcone formation), as demonstrated in ’s thiophene derivatives .
Biological Activity
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
N-(4-acetylphenyl)-2-chloro-5-iodobenzamide has the following structural formula:
Key Features:
- Acetyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Chloro and Iodo substituents : These halogens can significantly affect the compound's reactivity and biological properties.
Antiviral Activity
Recent studies have explored the antiviral potential of similar benzamide derivatives against human adenovirus (HAdV). Although specific data on N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is limited, related compounds have shown promise as HAdV inhibitors. For example, certain derivatives exhibited sub-micromolar potency against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic window .
The mechanism of action for benzamide derivatives often involves:
- Inhibition of viral DNA replication : Some compounds target the replication process directly.
- Interference with later stages of the viral life cycle : This can include blocking viral assembly or release.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with benzamide derivatives, which can provide insights into the potential activities of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide.
| Study | Compound | Activity | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|---|
| Compound 15 | Anti-HAdV | 0.27 | 156.8 | >580 | |
| 5-Chloro-2-hydroxybenzamide | Antiviral | Not specified | Not specified | Not specified |
Pharmacological Potential
The pharmacological potential of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide can be inferred from its structural analogs. Compounds with similar structures have demonstrated:
- Antimicrobial properties : Effective against various bacterial strains.
- Anticancer activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
